3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid
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Overview
Description
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan ring and then introduce the benzoic acid and dimethoxyphenyl groups through a series of coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile
- **3,4-Dimethoxyphenylacetic acid
- **3,5-Dimethoxy-4-hydroxycinnamaldehyde
- **Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
Uniqueness
What sets 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]furan-2-yl]-2-methylbenzoic acid |
InChI |
InChI=1S/C23H25NO5/c1-15-18(5-4-6-19(15)23(25)26)20-10-8-17(29-20)14-24-12-11-16-7-9-21(27-2)22(13-16)28-3/h4-10,13,24H,11-12,14H2,1-3H3,(H,25,26) |
InChI Key |
BUQJMXDNLLMWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)CNCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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